molecular formula C11H15ClN2 B1460142 2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride CAS No. 1440535-64-7

2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride

Cat. No. B1460142
CAS RN: 1440535-64-7
M. Wt: 210.7 g/mol
InChI Key: JHYBHHDAJNADTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride (DMA-pTAC-HCl) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 254.86 g/mol. DMA-pTAC-HCl is used in a variety of lab experiments, including synthesis, spectroscopy, chromatography, and analytical chemistry. The compound is also used in the production of pharmaceuticals and in the synthesis of other compounds.

Scientific Research Applications

Dye-Sensitized Solar Cells

A study by Lee et al. (2010) explored the impact of adding single and binary additives to a mixed solvent for dye-sensitized TiO2 solar cells (DSSCs). While not directly mentioning "2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride," the research on similar compounds highlights the ongoing efforts to enhance the performance and stability of DSSCs at high temperatures, indicating potential research directions for related compounds in energy conversion applications (Hak-Soo Lee et al., 2010).

Superbasic Properties and Hydrogen Bonding

Investigations into the superbasic properties and intramolecular hydrogen bonding effects of certain dimethylamino derivatives have been conducted to understand their basicity and potential in building dense ladders of strong bases. This research could inform the use of "2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride" in similar contexts, where its basicity could be of interest in various chemical synthesis applications (Z. Gattin, B. Kovačević, & Z. Maksić, 2005).

Anionic Cyclization

The cyclization of compounds structurally similar to "2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride" under phase-transfer conditions has been studied, offering insights into synthetic pathways that could be applied to the compound . This research might suggest utility in synthesizing novel organic molecules, potentially expanding the chemical toolbox available for creating complex organic structures (T. Zdrojewski, Joanna Musielak, & A. Jończyk, 2009).

Spectrophotometric Basicity Scale

The development of a spectrophotometric basicity scale in acetonitrile for various bases, including derivatives of dimethylamino compounds, provides a foundation for understanding the basicity of "2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride" in a solvent that is commonly used in chemical reactions. This could have implications for its use in catalysis or as a base in organic syntheses (Kaljurand et al., 2000).

properties

IUPAC Name

2-(dimethylamino)-2-(4-methylphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-9-4-6-10(7-5-9)11(8-12)13(2)3;/h4-7,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYBHHDAJNADTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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